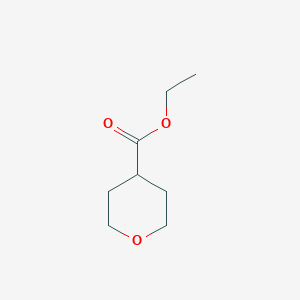

Ethyl tetrahydropyran-4-carboxylate

Descripción

Significance of Tetrahydropyran (B127337) Frameworks in Organic Synthesis

The tetrahydropyran framework is a privileged structure in organic synthesis, primarily due to its presence in numerous natural products with significant biological activities. researchgate.netresearchgate.net These include complex molecules like the anticancer agents bryostatin (B1237437) and eribulin, as well as various marine macrolides. chemicalbook.com The THP ring system is also the core of pyranose sugars, such as glucose, highlighting its fundamental role in biochemistry. wikipedia.orgbritannica.com In synthetic organic chemistry, the 2-tetrahydropyranyl (THP) group is widely employed as a protecting group for alcohols, valued for its stability under various reaction conditions and the relative ease of its subsequent removal. wikipedia.orgchemicalbook.com The development of stereoselective methods for the synthesis of substituted tetrahydropyrans remains a key objective, as the stereochemistry of these rings often plays a crucial role in the biological activity of the parent molecule. researchgate.net

Historical Context of Tetrahydropyran Chemistry

The study of pyran and its derivatives dates back to the late 19th and early 20th centuries. While simple pyran itself is unstable, its saturated counterpart, tetrahydropyran, is a stable compound. britannica.com A significant milestone in tetrahydropyran chemistry was the development of the use of 3,4-dihydropyran for the protection of alcohols as THP ethers. wikipedia.org This strategy became a staple in multi-step organic synthesis. Early synthetic methods for the tetrahydropyran ring included the hydrogenation of dihydropyran. wikipedia.org Over the years, a multitude of more sophisticated and stereoselective methods have been developed, including Prins cyclizations and hetero-Diels-Alder reactions, to construct this important heterocyclic system. ntu.edu.sgorganic-chemistry.org The first mention of a related compound, ethyl 4H-pyran-4-one-2-carboxylate, appeared in the literature in 1884, with its synthesis reported in 1885. mdpi.com

Role of Ethyl Tetrahydropyran-4-carboxylate as a Key Intermediate and Building Block

This compound has emerged as a valuable and versatile building block in organic synthesis. chemicalbook.com Its structure, featuring a stable tetrahydropyran ring and a reactive ester functional group, allows for a wide range of chemical transformations. This makes it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. chemicalbook.comijprajournal.com The ester group can be readily hydrolyzed, reduced, or converted into amides and other derivatives, providing access to a diverse array of functionalized tetrahydropyran structures. google.com Its utility is demonstrated in its application as a precursor for the synthesis of various heterocyclic compounds and as a component in the construction of pharmacologically active agents. chemicalbook.comchemicalbook.com

Physicochemical Properties of this compound

The fundamental physical and chemical characteristics of a compound are crucial for its application in synthesis and research. A comprehensive understanding of these properties for this compound is essential for its effective utilization.

| Property | Value |

| Chemical Formula | C8H14O3 matrixscientific.com |

| Molecular Weight | 158.20 g/mol matrixscientific.com |

| IUPAC Name | This compound |

| CAS Number | 96835-17-5 chemicalbook.commatrixscientific.com |

| Physical State | Liquid wikipedia.org |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not available |

Spectral Data:

Synthesis and Manufacturing Processes

The preparation of this compound can be achieved through various synthetic routes, with some methods being more amenable to large-scale industrial production.

Established Synthetic Routes

One documented synthesis of this compound starts from diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate. chemicalbook.com This starting material is treated with lithium iodide and sodium cyanide in N,N-dimethylformamide (DMF) at elevated temperatures. The reaction proceeds to give this compound in high yield (92%) after purification. chemicalbook.com Another general approach to tetrahydropyran derivatives involves the hydrogenation of the corresponding pyran-4-one. For example, tetrahydro-4H-pyran-4-one is synthesized by the hydrogenation of pyran-4-one using a palladium on carbon (Pd/C) catalyst. chemicalbook.com A similar strategy could likely be adapted for the synthesis of this compound from a suitable pyran precursor.

Industrial-Scale Production

For the commercial synthesis of related compounds like tetrahydropyran-4-carboxylic acid, a multi-step process is employed. ijprajournal.com This often involves a cyclization reaction to form a dicarboxylate intermediate, followed by hydrolysis and then a controlled decarboxylation step. ijprajournal.com The decarboxylation is a critical step and is often carried out in a high-boiling solvent like xylene or paraffin (B1166041) oil to manage the evolution of carbon dioxide and prevent decomposition of the product. ijprajournal.com Similar principles would apply to the industrial-scale production of this compound, where careful control of reaction conditions and efficient purification methods are paramount.

Purification Techniques

Following synthesis, purification of this compound is essential to achieve the desired level of purity for subsequent applications. Common purification techniques for this and related compounds include:

Extraction: The reaction mixture is often partitioned between an organic solvent (like diethyl ether or ethyl acetate) and brine or water to remove inorganic byproducts. chemicalbook.comgoogle.com

Drying: The organic layer is dried over an anhydrous salt, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water. chemicalbook.comchemicalbook.com

Concentration: The solvent is removed under reduced pressure (e.g., using a rotary evaporator). chemicalbook.comchemicalbook.com

Distillation: For liquid products, distillation can be an effective method for purification. chemicalbook.com

Column Chromatography: Silica gel column chromatography is a widely used technique to separate the desired product from impurities. google.com

Applications in Organic Synthesis

This compound serves as a versatile building block in the synthesis of a variety of organic molecules, owing to its combination of a stable heterocyclic core and a modifiable ester group.

Precursor for More Complex Molecules

The tetrahydropyran ring is a common scaffold in many biologically active natural products and synthetic compounds. researchgate.netresearchgate.net this compound provides a readily available starting point for the construction of these more intricate structures. The ester functionality can be elaborated through a variety of standard organic transformations to introduce new functional groups and build molecular complexity.

Role in the Synthesis of Heterocyclic Compounds

This compound is an important intermediate for the construction of other heterocyclic systems. ijprajournal.com For example, the tetrahydropyran ring can be a key component in the synthesis of spirocyclic compounds or fused ring systems. The reactivity of the ester group allows for cyclization reactions with other functional groups within the same molecule or with external reagents to form new heterocyclic rings. The synthesis of various pyrazole (B372694) and pyrimidine (B1678525) derivatives often involves ester-containing starting materials. banglajol.infoktu.edu

Application in the Development of Pharmacologically Active Compounds

The tetrahydropyran motif is present in a wide range of compounds with diverse pharmacological activities, including neurological receptor antagonists and anticancer agents. chemicalbook.comijprajournal.com this compound and its derivatives are therefore valuable intermediates in medicinal chemistry research for the development of new therapeutic agents. chemicalbook.comnih.gov The ability to modify the ester group allows for the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies.

Chemical Reactivity and Derivative Formation

The chemical behavior of this compound is largely dictated by the reactivity of the ester functional group, which can undergo a variety of transformations to yield a range of derivatives.

Common Reactions

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield tetrahydropyran-4-carboxylic acid. ijprajournal.com This carboxylic acid is itself a useful intermediate for further reactions. bldpharm.com

Reduction: The ester group can be reduced to the corresponding primary alcohol, (tetrahydro-2H-pyran-4-yl)methanol, using a suitable reducing agent like lithium aluminum hydride (LAH). researchgate.net The resulting alcohol can then be used in subsequent synthetic steps.

Reactions at the Alpha-Position: The carbon atom alpha to the ester carbonyl can potentially be deprotonated with a strong base to form an enolate, which can then react with various electrophiles. This allows for the introduction of substituents at this position.

Synthesis of Amide Derivatives

The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as amidation, can be facilitated by first converting the corresponding carboxylic acid to an acid chloride. google.comresearchgate.net For example, tetrahydropyran-4-carboxylic acid can be reacted with a halogenating agent like thionyl chloride to form tetrahydropyran-4-carbonyl chloride, which then readily reacts with an amine to form the desired amide. google.com A variety of amide derivatives with different functionalities can be synthesized using this approach. nih.gov

Synthesis of Hydrazide Derivatives

Similar to the synthesis of amides, hydrazides can be prepared by reacting the ester or the corresponding acid chloride with hydrazine (B178648) or a substituted hydrazine. These hydrazide derivatives can serve as precursors for the synthesis of other heterocyclic compounds.

Analytical Techniques for Characterization

A suite of analytical methods is employed to confirm the identity, purity, and structure of this compound and its derivatives.

Chromatographic Methods

Gas Chromatography (GC): GC is a valuable tool for assessing the purity of volatile compounds like this compound. chemicalbook.com It can be used to monitor the progress of a reaction and to determine the percentage of the desired product in a mixture. chemicalbook.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the separation and quantification of components in a mixture. It is particularly useful for less volatile or thermally sensitive compounds and is widely used for purity analysis in the pharmaceutical industry.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. researchgate.netbanglajol.info 2D NMR techniques such as HSQC and HMBC can provide further detailed information about the connectivity of atoms within the molecule. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. banglajol.infoajchem-a.com For this compound, a strong absorption band corresponding to the C=O stretching vibration of the ester group would be a key diagnostic peak.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. chemicalbook.combanglajol.info

Elemental Analysis

Elemental analysis is a technique used to determine the elemental composition (e.g., the percentage of carbon, hydrogen, and oxygen) of a compound. The experimentally determined percentages are then compared to the calculated values based on the molecular formula to confirm the compound's identity and purity. banglajol.info

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl oxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(9)7-3-5-10-6-4-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXINTIRMSZYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541587 | |

| Record name | Ethyl oxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96835-17-5 | |

| Record name | Ethyl oxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Ethyl Tetrahydropyran 4 Carboxylate

Direct Synthesis Routes

Direct synthesis routes to ethyl tetrahydropyran-4-carboxylate typically involve the modification of a pre-existing tetrahydropyran (B127337) ring.

Esterification of Tetrahydropyran-4-carboxylic Acid

One of the most straightforward methods for the preparation of this compound is the esterification of tetrahydropyran-4-carboxylic acid. This reaction is typically carried out by treating the carboxylic acid with an alcohol, such as ethanol (B145695), in the presence of an acid catalyst. google.com

A known process involves reacting tetrahydropyran-4-carboxylic acid with an alcohol in the presence of an acid to produce the corresponding ester. google.com Similarly, mthis compound can be synthesized by reacting tetrahydropyran-4-carboxylic acid with dimethyl sulfate (B86663) in the presence of anhydrous potassium carbonate in acetone. chemicalbook.com This method proceeds with high efficiency, yielding the desired product. chemicalbook.com

Table 1: Esterification of Tetrahydropyran-4-carboxylic Acid

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Product |

|---|---|---|---|---|

| Tetrahydropyran-4-carboxylic acid | Ethanol | Acid catalyst | - | This compound |

| Tetrahydropyran-4-carboxylic acid | Dimethyl sulfate | Potassium carbonate | Acetone | Mthis compound |

Decarboxylation of Diethyl Tetrahydropyran-4,4-dicarboxylate

Another significant route to this compound is through the decarboxylation of diethyl tetrahydropyran-4,4-dicarboxylate. google.comgoogle.com This process involves the removal of one of the carboxyl groups from the diester.

The synthesis of the starting material, diethyl tetrahydropyran-4,4-dicarboxylate, is achieved by the cyclization of diethyl malonate with bis(2-chloroethyl) ether. ijprajournal.com This is then hydrolyzed to tetrahydropyran-4,4-dicarboxylic acid, which can be decarboxylated to tetrahydropyran-4-carboxylic acid. ijprajournal.comgoogle.com Subsequent esterification yields the target compound. google.com

A general procedure for the direct synthesis of this compound from diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate involves dissolving the dicarboxylate in N,N-dimethylformamide and adding lithium iodide and sodium cyanide. The mixture is then heated to drive the reaction to completion, yielding this compound in high yield after workup. chemicalbook.com

The conditions for the decarboxylation step are crucial for achieving a good yield and preventing the formation of byproducts. While heating tetrahydropyran-4,4-dicarboxylic acid at high temperatures (e.g., 185°C) can produce tetrahydropyran-4-carboxylic acid, this method can be unsafe for industrial-scale production due to the vigorous evolution of carbon dioxide. ijprajournal.comgoogle.com

To address this, optimized procedures have been developed. One such method involves carrying out the decarboxylation in a solvent medium like toluene, xylene, or paraffin (B1166041) oil at a more controlled temperature of 120-130°C. ijprajournal.com This approach helps to manage the reaction rate and improve safety and yield. ijprajournal.com Using a mixture of xylene and paraffin oil has been shown to provide an 80-85% yield. ijprajournal.com

Table 2: Optimization of Decarboxylation of Tetrahydropyran-4,4-dicarboxylic acid

| Solvent | Temperature | Yield |

|---|---|---|

| Paraffin oil | 120-130°C | 70% |

| Xylene + Paraffin oil | 120-130°C | 80-85% |

The decarboxylation of β-keto esters and malonic esters is a well-established reaction in organic chemistry. The mechanism typically involves the formation of an enol or enolate intermediate, followed by the loss of carbon dioxide. In the case of diethyl tetrahydropyran-4,4-dicarboxylate, the reaction likely proceeds through the formation of a carbanion at the C4 position after the initial loss of one of the ester groups, which is then protonated to give the final product. The use of reagents like lithium iodide and sodium cyanide in DMF facilitates this process. chemicalbook.com

Side-Product Formation in Pyran-4-one Synthesis

This compound can also be formed as a side-product during the synthesis of pyran-4-one. The large-scale preparation of pyran-4-one involves the condensation of diethyl oxalate (B1200264) with acetone, followed by acid hydrolysis and thermal decarboxylation of the resulting chelidonic acid. mdpi.com If the hydrolysis of the intermediate diester is incomplete, a monoester, monoethyl chelidonate, is formed. Subsequent thermal decarboxylation of this monoester leads to the formation of ethyl 4H-pyran-4-one-2-carboxylate as a higher-boiling component in the reaction mixture. mdpi.comresearchgate.netresearchgate.net

Advanced Synthetic Strategies Involving Tetrahydropyran Ring Formation

Advanced synthetic strategies focus on constructing the tetrahydropyran ring itself as a key step in the synthesis. These methods offer greater flexibility and control over the stereochemistry of the final product. The tetrahydropyran motif is a common feature in many biologically active natural products, driving the development of new synthetic methodologies. nih.gov

Various methods for the construction of tetrahydropyran rings have been developed, including:

Intramolecular Hydroalkoxylation: Platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins provides an efficient route to tetrahydropyran derivatives. organic-chemistry.org

Prins Cyclization: The Prins cyclization of homoallylic alcohols with aldehydes, often catalyzed by acids like phosphomolybdic acid or niobium(V) chloride, can produce substituted tetrahydropyrans. organic-chemistry.org

Hetero-Diels-Alder Cycloadditions: This powerful cycloaddition reaction can be used to form the dihydropyran ring, which can then be reduced to the corresponding tetrahydropyran. rsc.org

Ring-Closing Metathesis: This method has been utilized in the synthesis of dihydropyrans, which are precursors to tetrahydropyrans. nih.govrsc.org

Metal-Mediated Cyclizations: Various transition metals can catalyze the cyclization of appropriate precursors to form the tetrahydropyran ring. rsc.org

While these advanced strategies are powerful tools for the synthesis of complex molecules containing the tetrahydropyran core, for the specific synthesis of the unsubstituted this compound, the direct synthesis routes are generally more common and straightforward. nih.govrsc.org

Prins Cyclization and its Catalytic Variants

The Prins cyclization is a powerful and widely used acid-catalyzed reaction for constructing tetrahydropyran rings. beilstein-journals.orgbeilstein-journals.org The fundamental process involves the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol. nih.gov This reaction proceeds via an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene nucleophile to form the six-membered ring. beilstein-journals.orgbeilstein-journals.org The reaction is typically mediated by Brønsted or Lewis acids. beilstein-journals.org

Major challenges in Prins cyclizations include potential racemization due to a competing oxonia-Cope rearrangement and side-chain exchange. beilstein-journals.orgnih.gov However, extensive research has led to the development of numerous catalytic variants that offer high stereoselectivity and functional group tolerance, making it a versatile tool for complex molecule synthesis. nih.gov

Achieving high stereoselectivity is crucial in the synthesis of substituted tetrahydropyrans. The Prins cyclization often proceeds with excellent diastereoselectivity through a chair-like transition state where substituents preferentially occupy equatorial positions to minimize steric hindrance. nih.govnih.gov This stereochemical control allows for the predictable formation of specific isomers.

Several strategies have been developed to enhance stereoselectivity:

Silyl-Prins Cyclization: The use of nucleophiles like allylsilanes, known as the silyl-Prins cyclization, offers significant advantages, including faster reaction rates and higher selectivity. nih.govacs.org The reaction of a homoallylic alcohol with an aldehyde, catalyzed by a Lewis acid like BiCl₃ in the presence of TMSCl, can produce 4-chlorotetrahydropyrans with high diastereoselectivity. acs.org

Use of Cyclopropylcarbinols: Stereoselective Prins cyclization of substituted cyclopropylcarbinols with aldehydes, catalyzed by acids like trifluoroacetic acid (TFA), can generate 2,4,6-trisubstituted tetrahydropyrans with high stereocontrol. beilstein-journals.orgacs.org Terminal cyclopropylsilyl alcohols have also been used effectively to create 2,3,4,6-tetrasubstituted tetrahydropyrans. nih.gov

Evans Aldol-Prins Strategy: Combining the Evans aldol (B89426) addition with the Prins cyclization provides a direct and efficient method for generating highly substituted tetrahydropyrans. nih.gov This approach allows for the creation of up to five contiguous stereocenters in a single one-pot protocol. nih.gov

| Catalyst/Promoter | Substrates | Product | Key Feature | Reference(s) |

| BiCl₃ / TMSCl | Homoallylic alcohol, Aldehyde | 4-Chloro-cis-2,6-disubstituted tetrahydropyran | Catalytic generation of oxocarbenium ion; high diastereoselectivity. | acs.org |

| Trifluoroacetic Acid (TFA) | Cyclopropylcarbinol, Aldehyde | 2,4,6-Trisubstituted tetrahydropyran | High stereoselectivity through cyclopropane (B1198618) ring-opening. | beilstein-journals.orgacs.org |

| [{(R)-BINOL}Ti(IV){OCH(CF₃)₂}₂] | Aldehyde, Allylating agent | cis-2,6-Disubstituted 4-methylenetetrahydropyran | Enantioselective synthesis via asymmetric allylation followed by cyclization. | beilstein-journals.orgbeilstein-journals.org |

| Evans Auxiliaries | β,γ-Unsaturated N-acyl oxazolidin-2-ones, Aldehyde | 2,3,4,5,6-Pentasubstituted tetrahydropyrans | One-pot protocol creating five new σ-bonds and five stereocenters. | nih.gov |

Intramolecular Prins cyclizations provide an efficient pathway to tetrahydropyran derivatives by tethering the aldehyde and the homoallylic alcohol components. This strategy often leads to highly controlled and efficient ring closure. A notable variant is the intramolecular Sakurai cyclization (IMSC), where an initial reaction, such as an ene reaction or allyl metalation, generates a homoallylic alcohol containing an allylsilane moiety. beilstein-journals.orgnih.gov Subsequent acid-catalyzed cyclization proceeds with high stereocontrol. nih.gov

Another powerful intramolecular strategy is the cascade Prins/Friedel–Crafts cyclization. beilstein-archives.org In this sequence, an intramolecular Prins reaction generates a benzylic carbocation, which is then trapped by an electron-rich aromatic ring via a Friedel-Crafts alkylation, forming complex polycyclic structures in a single operation. beilstein-archives.org

Palladium(II)-Catalyzed Hydroxycarbonylation of Hexenols

Palladium(II)-catalyzed hydroxycarbonylation of unsaturated alcohols, such as hexenols, presents a direct route to carboxy-functionalized tetrahydropyrans. researchgate.net This domino reaction involves a Pd-catalyzed cyclization, followed by carbonylation and hydroxylation, to yield tetrahydropyranyl acetic acids. researchgate.net The method is highly diastereoselective, typically affording cis-2,6-disubstituted tetrahydropyrans. researchgate.net

This methodology has been successfully applied in the total synthesis of natural products like (±)-diospongin A and the (+)-civet cat compound. researchgate.netdocumentsdelivered.comjst.go.jp The reaction demonstrates good functional group tolerance and can be extended to multi-step transformations, including subsequent cross-coupling reactions. researchgate.net

| Catalyst System | Substrate | Product | Key Features | Reference(s) |

| PdCl₂(MeCN)₂ / CuCl₂ | (2S)-Hept-6-en-2-ol | (+)-Civet cat compound precursor | Domino Pd-cyclization/carbonylation/hydroxylation; high diastereoselectivity. | researchgate.net |

| Pd(II) catalyst | O-TBDPS protected 1-phenylhex-5-en-1,3-diol | (±)-Diospongin A | Key step in total synthesis; forms cis-2,6-tetrahydropyranyl acetic acid. | researchgate.net |

Asymmetric Oxa-[4+2] Cycloaddition Reactions

Asymmetric oxa-[4+2] cycloaddition, also known as the hetero-Diels-Alder reaction, is a powerful method for constructing chiral tetrahydropyran rings. This reaction involves the cycloaddition of a dienophile with a diene containing a heteroatom (oxygen). Another important related strategy is the intramolecular oxa-Michael reaction (OMR). whiterose.ac.ukresearchgate.net

Recent advancements include:

Palladium-Catalyzed Asymmetric [4+2] Cycloaddition: This method has been developed for the reaction of 2-methylidenetrimethylene carbonate with various alkenes, affording chiral tetrahydropyran-fused spirocyclic scaffolds with excellent yields and high enantioselectivity (up to 99% ee). researchgate.net

[3+2+1] Synthetic Strategy: A flexible route to substituted tetrahydropyran-4-ones has been developed featuring a [3+2]-cycloaddition of α,β-unsaturated nitrile oxides with alkenes, followed by a 6-endo-trig oxa-Michael cyclization. nih.gov This strategy was successfully used in the concise total synthesis of (±)-diospongin A. nih.gov

Organocatalysis: Primary–secondary diamines have been used as organocatalysts for the asymmetric intramolecular oxa-Michael reaction of α,β-unsaturated ketones, yielding synthetically useful tetrahydropyrans with high enantioselectivities. researchgate.net

Radical Cyclization Approaches

Radical cyclization offers a complementary method for the synthesis of tetrahydropyrans, often providing different stereochemical outcomes compared to ionic pathways like the Prins cyclization. researchgate.netacs.org These reactions typically involve the generation of a radical species from a precursor, such as an unsaturated alkyl halide, which then undergoes intramolecular cyclization onto a double or triple bond. organic-chemistry.orggoogle.com

A systematic study on the radical cyclization of substituted bromo acetals derived from homoallylic alcohols and aldehydes revealed that the stereoselectivity of the ring closure is highly dependent on the substitution pattern of the acyclic precursor. acs.org This method can be tuned to selectively produce anti-2,3-disubstituted tetrahydropyrans, which are complementary to the syn-products often obtained from other routes. acs.org The reactions are typically carried out using a radical initiator like AIBN and a chain carrier such as tributyltin hydride (Bu₃SnH). acs.orggoogle.com

One-Pot Synthesis Methods for Tetrahydropyran Derivatives

One prominent example is the one-pot Evans aldol-Prins protocol . nih.gov This powerful strategy combines an Evans aldol addition with a subsequent Prins cyclization. In this process, five new sigma bonds and five contiguous stereocenters can be generated in a single, straightforward operation, providing rapid access to densely functionalized tetrahydropyran structures. nih.gov Multi-component reactions, while more commonly reported for nitrogen-containing heterocycles, also exemplify the efficiency of one-pot procedures that can be conceptually applied to oxygen heterocycles. nih.govresearchgate.net The principle involves combining multiple starting materials that react in a cascade sequence to build complex molecules efficiently. researchgate.net

Precursor Compounds and their Transformations

The creation of this compound relies on the careful synthesis and subsequent chemical modification of key precursor molecules. These transformations typically involve cyclization to form the core tetrahydropyran structure, followed by hydrolysis and decarboxylation steps.

A primary precursor, Diethyl tetrahydropyran-4,4-dicarboxylate, is commonly synthesized via a cyclization reaction. ijprajournal.com This process involves the reaction of diethyl malonate with bis(2-chloroethyl) ether. ijprajournal.comgoogle.com The reaction is facilitated by a base and may employ a phase transfer catalyst, such as Tetrabutylammonium bromide (TBAB), to improve the reaction efficiency. ijprajournal.com The synthesis of this key intermediate is a foundational step in producing various tetrahydropyran-4-carboxylic acid derivatives. ijprajournal.com

Table 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

| Reactants | Catalyst/Base | Solvent | Key Conditions |

|---|

Following the synthesis of the diester, the next step involves hydrolysis to yield Tetrahydropyran-4,4-dicarboxylic acid. ijprajournal.com This transformation is a fundamental reaction in organic chemistry, often referred to as saponification when carried out under basic conditions. mdpi.com The hydrolysis of Diethyl tetrahydropyran-4,4-dicarboxylate is typically achieved using an alkali base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). ijprajournal.com The reaction generally uses 1 to 6 molar equivalents of the base relative to the diester and is conducted at temperatures between 40-50°C. ijprajournal.com

After hydrolysis, the resulting Tetrahydropyran-4,4-dicarboxylic acid is often subjected to a controlled decarboxylation to produce tetrahydropyran-4-carboxylic acid. ijprajournal.com This decarboxylation can be performed by heating the dicarboxylic acid, sometimes in a high-boiling solvent like xylene, to temperatures of 120-130°C. ijprajournal.com The resulting tetrahydropyran-4-carboxylic acid can then be esterified with ethanol in the presence of an acid catalyst to yield the final product, this compound. google.com

Alternatively, a more direct route involves the decarboxylation of Diethyl tetrahydropyran-4,4-dicarboxylate to directly form this compound. chemicalbook.com This can be accomplished by heating the diester in N,N-dimethylformamide (DMF) with lithium iodide and sodium cyanide, achieving a high yield of over 90%. chemicalbook.com

Table 2: Hydrolysis and Decarboxylation Pathways

| Starting Material | Reagents/Conditions | Intermediate Product | Final Product (after esterification) |

|---|---|---|---|

| Diethyl tetrahydropyran-4,4-dicarboxylate | 1. NaOH, 40-50°C2. Heat (120-130°C) in Xylene | Tetrahydropyran-4,4-dicarboxylic acid, then Tetrahydropyran-4-carboxylic acid ijprajournal.com | This compound google.com |

This compound, as an ester, can undergo reactions with organometallic compounds such as Grignard reagents. masterorganicchemistry.com These reagents are potent carbon-based nucleophiles that readily attack the electrophilic carbonyl carbon of the ester. masterorganicchemistry.comleah4sci.com The reaction mechanism involves the nucleophilic addition of the Grignard reagent to the ester's carbonyl group. masterorganicchemistry.com This initially forms a tetrahedral intermediate. Unlike the reaction with aldehydes or ketones, this intermediate is unstable and eliminates the ethoxide (-OEt) leaving group to form a ketone. masterorganicchemistry.comleah4sci.com If a sufficient amount of the Grignard reagent is present, it will then attack the newly formed ketone in a second addition reaction. masterorganicchemistry.com Following an acidic workup to protonate the resulting alkoxide, the final product is a tertiary alcohol. masterorganicchemistry.comleah4sci.com

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to create more environmentally benign and efficient processes. mdpi.com These approaches focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency. mdpi.com

For the synthesis of tetrahydropyran rings, methods such as the Prins cyclization of homoallylic alcohols with aldehydes have been developed using water as a solvent. organic-chemistry.org The use of catalysts like phosphomolybdic acid in water provides a cost-effective and environmentally friendly route to tetrahydropyran-4-ol derivatives. organic-chemistry.org Furthermore, solvent-less approaches, such as the Grindstone technique, have been successfully employed for the synthesis of other heterocyclic carboxylates. mdpi.com This method, which involves grinding reagents together with a catalytic amount of a substance like CuCl₂·2H₂O, eliminates the need for conventional solvents, thereby reducing waste and potential environmental impact. mdpi.com Such strategies highlight a progressive shift towards more sustainable synthetic methodologies in organic chemistry. mdpi.comchemrevlett.com

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Diethyl tetrahydropyran-4,4-dicarboxylate |

| Tetrahydropyran-4,4-dicarboxylic acid |

| Tetrahydropyran-4-carboxylic acid |

| Diethyl malonate |

| Bis(2-chloroethyl) ether |

| Lithium iodide |

| Sodium cyanide |

| N,N-dimethylformamide (DMF) |

| Sodium hydroxide (NaOH) |

| Potassium hydroxide (KOH) |

| Tetrabutylammonium bromide (TBAB) |

| Xylene |

| Ethanol |

| Methylmagnesium bromide |

| Phosphomolybdic acid |

| CuCl₂·2H₂O |

Reaction Mechanisms and Kinetics in Transformations of Ethyl Tetrahydropyran 4 Carboxylate

Mechanistic Elucidation of Esterification and Hydrolysis

The principal transformations of ethyl tetrahydropyran-4-carboxylate involve the cleavage or formation of the ester linkage. These reactions, namely hydrolysis and esterification, typically proceed via nucleophilic acyl substitution mechanisms.

Esterification: The formation of this compound from tetrahydropyran-4-carboxylic acid and ethanol (B145695) is an example of Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.org The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound. masterorganicchemistry.combyjus.com Each step in this process is reversible. masterorganicchemistry.comchemguide.co.uk

Hydrolysis: The hydrolysis of this compound, the reverse of esterification, can be catalyzed by either acid or base. tutorchase.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism is the microscopic reverse of Fischer esterification. youtube.com The reaction is initiated by the protonation of the ester's carbonyl oxygen, making it more susceptible to nucleophilic attack by water. youtube.com This leads to a tetrahedral intermediate, which, after proton transfers, eliminates a molecule of ethanol to form the protonated carboxylic acid. youtube.com Deprotonation of this species yields tetrahydropyran-4-carboxylic acid. To drive the equilibrium towards the products, an excess of water is typically used. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of this compound is effectively irreversible. chemguide.co.ukstudysmarter.co.uk The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. tutorchase.com This intermediate then collapses, expelling the ethoxide ion as the leaving group and forming tetrahydropyran-4-carboxylic acid. The ethoxide ion subsequently deprotonates the carboxylic acid in a rapid acid-base reaction to form ethanol and the carboxylate salt. chemistrysteps.com This final deprotonation step drives the reaction to completion.

A patent describes the preparation of tetrahydropyran-4-carboxylic acid esters from 2,7-dioxaspiro[4.4]nonane-1,6-dione and an alcohol in the presence of an acidic catalyst at temperatures between 150°C and 350°C. google.com

Reaction Kinetics and Rate Coefficients

The kinetics of esterification and hydrolysis are influenced by several factors, including the structure of the ester, temperature, pH, and the presence of catalysts. tutorchase.comipl.org

For the hydrolysis of esters, the reaction is typically first order with respect to the ester concentration and first order with respect to the concentration of the acid or base catalyst. chemrxiv.org In the case of hydrolysis in a buffered medium, where the concentration of the hydroxide ion is constant, the reaction follows pseudo-first-order kinetics. nih.gov

The rate of hydrolysis is affected by both steric and electronic factors. ipl.org The tetrahydropyran (B127337) ring in this compound is not expected to impose significant steric hindrance on the carbonyl group. Electron-withdrawing substituents near the reaction center generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. chemrxiv.orgepa.gov

| Reaction | Catalyst | Temperature (°C) | Rate Constant (k) | Reference |

| Hydrolysis of Ethyl Acetate | HCl | 25 | 2.45 x 10⁻⁵ L mol⁻¹ s⁻¹ | youtube.com |

| Hydrolysis of Ethyl Benzoate | NaOH | 30 | 6.93 x 10⁻³ L mol⁻¹ s⁻¹ | ias.ac.in |

This table presents representative kinetic data for the hydrolysis of simple esters to illustrate typical rate constants. The values are not specific to this compound but serve as a general reference.

Computational and Theoretical Studies of Reaction Pathways

Computational chemistry provides valuable insights into the reaction mechanisms of esterification and hydrolysis at a molecular level.

Quantum chemical calculations can be employed to model the potential energy surface of the reaction, identifying the structures of reactants, transition states, and products. researchgate.net These calculations can help to elucidate the step-by-step mechanism of the reaction. For esterification, calculations can confirm the role of the acid catalyst in lowering the activation energy barrier for the nucleophilic attack of the alcohol. pku.edu.cn

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules and reaction pathways. rsc.org DFT studies on acid-catalyzed esterification and hydrolysis have shown that the protonation of the carbonyl oxygen is the initial and rate-determining step, leading to the formation of a highly reactive acylium ion intermediate. rsc.org The subsequent reaction of this intermediate with alcohol or water molecules proceeds with a very low activation barrier. rsc.org DFT calculations can also be used to predict the influence of substituents on the reactivity of the ester. researchgate.net

The transition state is the highest energy point along the reaction coordinate and represents a critical bottleneck for the reaction. youtube.com Analysis of the transition state structure provides information about the geometry and electronic properties of the activated complex. For ester hydrolysis, the transition state involves the formation of a tetrahedral intermediate. arkat-usa.org Computational methods can be used to calculate the energy of the transition state and thus the activation energy of the reaction, which is directly related to the reaction rate. youtube.com The acidity of the transition-state complex in acid-catalyzed hydrolysis is influenced by electron-withdrawing groups in either the acyl or alkyl parts of the ester. arkat-usa.org

Influence of Catalysts and Reaction Conditions on Mechanism

The choice of catalyst and reaction conditions significantly impacts the mechanism and outcome of esterification and hydrolysis reactions.

Catalysts:

Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used to catalyze both esterification and hydrolysis. chemguide.co.ukkhanacademy.org They function by protonating the carbonyl oxygen, thereby activating the carbonyl group for nucleophilic attack. chemguide.co.uklibretexts.org Solid acid catalysts, such as acidic oxides (e.g., aluminum oxide), can also be used, offering advantages in terms of separation and reusability. google.com

Base Catalysts: For hydrolysis, strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are highly effective, leading to an irreversible reaction. chemguide.co.ukcommonorganicchemistry.com

Enzymatic Catalysts: Lipases are enzymes that can catalyze the hydrolysis and synthesis of esters under mild conditions with high selectivity. medcraveonline.com This approach is often preferred for its environmental friendliness and efficiency. medcraveonline.com

Reaction Conditions:

Temperature: Increasing the reaction temperature generally increases the rate of both esterification and hydrolysis, as it provides the molecules with sufficient energy to overcome the activation energy barrier. tutorchase.com A commercial process for producing tetrahydropyran-4-carboxylic acid involves decarboxylation at 120-130°C. ijprajournal.com

Solvent: The choice of solvent can influence reaction rates and equilibria. For Fischer esterification, an excess of the alcohol reactant is often used as the solvent to drive the equilibrium towards the product. masterorganicchemistry.com In base-catalyzed hydrolysis, a co-solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF) may be used to ensure the miscibility of the reactants. commonorganicchemistry.com

Water Content: In esterification, the removal of water as it is formed (e.g., by distillation) is crucial to shift the equilibrium towards the formation of the ester. masterorganicchemistry.comchemguide.co.uk Conversely, in hydrolysis, a large excess of water is used to favor the formation of the carboxylic acid and alcohol. chemguide.co.uk

Derivatization and Functionalization of Ethyl Tetrahydropyran 4 Carboxylate

Transformations of the Ester Moiety

The ester group is a primary site for functionalization, allowing for conversion into a variety of other functional groups through well-established chemical reactions.

Transesterification is a fundamental process used to convert one ester into another by reaction with an alcohol. In the case of ethyl tetrahydropyran-4-carboxylate, the ethyl group can be exchanged for other alkyl or aryl groups. This reaction is typically catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base (like sodium alkoxide). The reaction is driven to completion by using a large excess of the desired alcohol or by removing the ethanol (B145695) byproduct. This method is crucial for modifying the properties of the molecule or for introducing a handle for further reactions.

Table 1: Examples of Transesterification Reactions

| Reactant | Reagent (Alcohol) | Catalyst | Product |

|---|---|---|---|

| This compound | Methanol (B129727) | H₂SO₄ (cat.) | Mthis compound |

| This compound | Benzyl alcohol | NaOBn (cat.) | Benzyl tetrahydropyran-4-carboxylate |

| This compound | Isopropanol | Ti(OⁱPr)₄ | Isopropyl tetrahydropyran-4-carboxylate |

The ester functionality of this compound can be readily reduced to a primary alcohol, yielding (tetrahydropyran-4-yl)methanol. This transformation is a key step in synthetic pathways that require a hydroxymethyl group for subsequent reactions, such as etherification or oxidation to an aldehyde. Powerful reducing agents are typically required for this conversion.

Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit non-selective, reagent for reducing esters to alcohols. harvard.edu The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). A less reactive alternative, lithium borohydride (B1222165) (LiBH₄), can also be employed and offers better selectivity, as it will reduce esters in the presence of functional groups like carboxylic acids or tertiary amides. harvard.edu

Table 2: Reduction of this compound

| Reagent | Solvent | Product | Typical Yield |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | (Tetrahydropyran-4-yl)methanol | High |

| Lithium borohydride (LiBH₄) | Diethyl ether | (Tetrahydropyran-4-yl)methanol | Good to High |

Reactions Involving the Tetrahydropyran (B127337) Ring

The saturated tetrahydropyran ring, while generally stable, can be functionalized through various methods, including stereoselective modifications and the introduction of new functional groups.

Achieving stereocontrol in the functionalization of the existing tetrahydropyran ring is a significant challenge in synthetic chemistry. rsc.org Reactions that create new stereocenters on the ring must be carefully controlled. Many strategies focus on the stereoselective synthesis of the ring itself. organic-chemistry.org However, modifying a pre-existing ring like this compound often relies on substrate-directed reactions. For instance, the introduction of a substituent at the C-2 or C-3 position can be influenced by the conformation of the ring and the directing effects of the ring oxygen or the C-4 ester group. While direct stereoselective functionalization of the unsubstituted ring of this compound is not widely documented, related systems show that methods like catalytic asymmetric hydroxylation or diastereoselective additions to a double bond introduced into the ring are viable strategies. rsc.org

New functional groups can be introduced onto the tetrahydropyran ring to create more complex scaffolds. One approach involves the synthesis of the ring with a pre-installed functional group that can be later modified. For example, a Prins cyclization can be used to form tetrahydropyran rings that already contain a halide or hydroxyl group, which can then be subjected to further reactions. organic-chemistry.org In other approaches, palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of saturated heterocycles. espublisher.com This allows for the direct installation of aryl or other groups onto the carbon framework of the THP ring, often with high regioselectivity depending on the directing group and catalyst used.

Formation of Fused-Ring Heterocyclic Systems

This compound can serve as a scaffold for the construction of bicyclic and polycyclic heterocyclic systems. researchgate.net These reactions typically involve a two-stage process: first, the introduction of a suitable functional group onto the tetrahydropyran ring, followed by an intramolecular cyclization reaction that utilizes the ester moiety at the C-4 position.

A plausible strategy involves the introduction of an amino group at the C-3 position of the ring. The resulting amino ester could then undergo an intramolecular condensation, akin to the Gould-Jacobs reaction, to form a fused dihydropyridinone ring system. nih.gov This creates a tetrahydropyrano[3,4-b]pyridinone core, a valuable scaffold in medicinal chemistry. Another advanced method involves intramolecular palladium-catalyzed reactions, where a group installed on the ring can cyclize onto the ester or a derivative thereof to form new fused structures. espublisher.com

Table 3: Hypothetical Pathway to a Fused-Ring System

| Step | Starting Material | Reaction | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Multi-step functionalization | Ethyl 3-aminotetrahydropyran-4-carboxylate |

| 2 | Ethyl 3-aminotetrahydropyran-4-carboxylate | Intramolecular cyclization (e.g., thermal) | Tetrahydropyrano[3,4-b]pyridinone derivative |

Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling has emerged as a powerful and versatile strategy in modern organic synthesis, enabling the formation of new carbon-carbon bonds by utilizing readily available carboxylic acids as coupling partners. This approach is particularly valuable for the functionalization of saturated heterocyclic systems like the tetrahydropyran ring, offering a direct method to introduce aryl or vinyl substituents at the C4-position. While direct decarboxylative coupling of this compound is not commonly reported, the reaction typically proceeds via the corresponding tetrahydropyran-4-carboxylic acid. The ethyl ester can be readily hydrolyzed to the carboxylic acid, which then serves as the substrate in the key carbon-carbon bond-forming step.

The core principle of this transformation involves the generation of a tetrahydropyranyl radical intermediate through the extrusion of carbon dioxide (CO2) from the carboxylic acid. This radical species is then captured by a metal catalyst, which facilitates the cross-coupling with an organic halide, such as an aryl or vinyl halide. Photoredox catalysis, often in conjunction with nickel catalysis, has proven to be a particularly effective method for initiating this process under mild reaction conditions.

Research Findings

Pioneering work in the field of photoredox/nickel dual catalysis has demonstrated the successful application of this methodology to saturated heterocyclic carboxylic acids. For instance, the decarboxylative cross-coupling of α-oxy and α-amino acids with various aryl and vinyl halides has been extensively studied, providing a general route to complex organic molecules. nih.gov

A notable example that directly relates to the tetrahydropyran scaffold is the decarboxylative vinylation of trans-tetrahydropyran-4-carboxylic acid. In this reaction, the carboxylic acid is coupled with a vinyl halide in the presence of an iridium-based photoredox catalyst and a nickel catalyst. The reaction proceeds with high efficiency and a useful level of diastereoselectivity, highlighting the synthetic utility of this method for the derivatization of the tetrahydropyran ring. acs.org

The proposed mechanism for this dual catalytic cycle begins with the excitation of the iridium photocatalyst by visible light. The excited photocatalyst then oxidizes the carboxylate, which is formed by the deprotonation of the carboxylic acid, to generate a carboxyl radical. This intermediate rapidly loses CO2 to form a C4-tetrahydropyranyl radical. Concurrently, the nickel catalyst undergoes oxidative addition with the vinyl halide. The tetrahydropyranyl radical is then trapped by the Ni(II) intermediate, forming a Ni(III) species, which subsequently undergoes reductive elimination to afford the desired 4-vinyltetrahydropyran product and regenerate the Ni(I) catalyst. acs.org

While specific examples of the decarboxylative arylation of tetrahydropyran-4-carboxylic acid are less commonly detailed in the literature, the successful arylation of closely related saturated heterocyclic acids, such as 2-tetrahydrofuroic acid, under similar photoredox conditions strongly suggests the feasibility of this transformation. nih.gov In such a reaction, an aryl halide would be used as the coupling partner instead of a vinyl halide, leading to the formation of a 4-aryltetrahydropyran. The general applicability of photoredox-mediated decarboxylative arylation to a wide range of sp3-hybridized carboxylic acids further supports this potential. acs.orgnih.gov

The reaction conditions for these decarboxylative cross-couplings are generally mild, often conducted at or near room temperature under visible light irradiation, and are tolerant of a variety of functional groups. acs.orgnih.gov

Data Table of Decarboxylative Cross-Coupling

The following table summarizes a key example of the decarboxylative cross-coupling of a tetrahydropyran-4-carboxylic acid derivative.

| Carboxylic Acid Substrate | Coupling Partner | Catalytic System | Base | Solvent | Product | Yield (%) | Diastereoselectivity (dr) |

| trans-Tetrahydropyran-4-carboxylic acid | 1-Iodo-1-octene | Ir(ppy)2(dtbbp)PF6 / NiCl2·glyme | DBU | DMF | trans-4-(Oct-1-en-1-yl)tetrahydropyran | 78 | 10:1 |

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Determination of C-H Coupling Constants

The determination of one-bond and long-range carbon-hydrogen coupling constants (J-coupling) is critical for confirming assignments and understanding the finer details of molecular geometry and bonding. This specific data for Ethyl tetrahydropyran-4-carboxylate has not been published.

2D NMR Methods (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning complex spectra by showing correlations between different nuclei. Search of academic journals and databases yielded no studies employing these methods for the structural elucidation of this compound.

X-ray Crystallography and Structural Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise bond lengths, angles, and conformational details. There are no published reports of a single-crystal X-ray diffraction analysis for this compound, and therefore, its crystal structure has not been determined.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. While some vendor websites mention mass spectrometry in a general context, specific mass spectral data, including fragmentation patterns for this compound, are not provided in publicly accessible sources. vwr.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. A published, analyzed IR spectrum detailing the characteristic absorption bands for the ester and tetrahydropyran (B127337) functional groups of this compound could not be located.

Photoelectron Spectroscopy

The photoelectron spectrum would display a series of bands, each corresponding to the ionization of an electron from a specific molecular orbital. The key regions of interest would be:

Low Ionization Energy Region: This region corresponds to the removal of electrons from the highest occupied molecular orbitals (HOMOs). In this compound, the HOMOs are expected to be the non-bonding orbitals associated with the lone pairs of the two oxygen atoms: the ether oxygen of the tetrahydropyran ring and the carbonyl oxygen of the ester group. The lone pair on the ether oxygen is generally at a higher energy level than that of the ester oxygen, and therefore would likely correspond to the first ionization potential.

Higher Ionization Energy Region: At higher energies, bands corresponding to the ionization of electrons from the σ-framework of the molecule would be observed. These are the electrons in the C-C, C-H, and C-O single bonds.

Studies on saturated cyclic ethers and esters provide a basis for estimating the ionization potentials. The interpretation of the photoelectron spectrum would involve assigning the observed ionization bands to specific molecular orbitals, often aided by quantum chemical calculations. This analysis can reveal insights into the through-bond and through-space interactions between the ether and ester functionalities within the molecule. Research on structurally related saturated heterocycles has demonstrated the utility of photoelectron spectroscopy in conformational analysis. rsc.org

The expected ionization energies for the non-bonding orbitals of this compound are presented in the table below, based on typical values for similar functional groups.

Table 2: Expected Ionization Energies for this compound

| Molecular Orbital | Expected Ionization Energy (eV) | Description |

|---|---|---|

| n(O) ether | ~9.5 - 10.5 | Non-bonding orbital of the tetrahydropyran ring oxygen |

| n(O) carbonyl | ~10.0 - 11.0 | Non-bonding orbital of the carbonyl oxygen |

| n(O) ester | ~10.5 - 11.5 | Non-bonding orbital of the single-bonded ester oxygen |

Applications in Medicinal Chemistry and Pharmaceutical Research

Synthesis of Biologically Active Compounds Incorporating the Tetrahydropyran (B127337) Moiety

The synthesis of compounds containing the tetrahydropyran ring is a central theme in modern medicinal chemistry, targeting a wide range of diseases. researchgate.netresearchgate.net

The tetrahydropyran (THP) scaffold is a privileged structure in drug discovery, valued for its ability to impart desirable pharmacological properties. pharmablock.com As a conformationally restrained ether, it possesses lower entropy compared to more flexible linear ethers. pharmablock.com When used as a bioisosteric replacement for a cyclohexyl group, the THP ring reduces lipophilicity, which can enhance a drug's ADME profile. pharmablock.com Furthermore, the oxygen atom in the THP ring can serve as a hydrogen bond acceptor, potentially leading to stronger binding interactions with biological targets. pharmablock.com

The versatility of the THP scaffold is demonstrated by its presence in a number of approved drugs. For instance, the anti-diabetic drug canagliflozin (B192856) features a C-glycoside with a THP ring. Another example is Pomalidomide, an immunomodulatory agent used in the treatment of multiple myeloma, which contains a glutarimide (B196013) moiety that can be considered a derivative of a tetrahydropyranone. The incorporation of the THP moiety is a strategic choice to optimize the efficacy and safety of these therapeutic agents.

The synthesis of functionalized THP scaffolds is an active area of research. researchgate.net For example, 4-hydroxytetrahydropyran scaffolds can be readily converted to 4-azidotetrahydropyrans. researchgate.net These intermediates can then be elaborated through copper-catalyzed azide-alkyne cycloaddition or reduced to the corresponding amine, providing access to sp³-rich scaffolds that are highly sought after in drug discovery programs. researchgate.net

The tetrahydropyran ring is a key component in the synthesis of various neuroactive compounds. An early example is the anticonvulsant drug Topiramate, a sulfamate-substituted fructose (B13574) derivative, which incorporates a pyranose ring, a carbohydrate form of a tetrahydropyran. pharmablock.com

More recent research has focused on tetrahydropyran derivatives targeting specific neurological pathways. For instance, derivatives of tetrahydropyran have been investigated as antagonists for the human neurokinin-3 (hNK-3) receptor, which is implicated in various central nervous system disorders. chemicalbook.com In one study, a series of 2-(4-biphenylyl)quinoline-4-carboxylates and their corresponding carboxamides were synthesized and evaluated for their hNK-3 receptor antagonistic activity. chemicalbook.com The research highlighted that modifications at the C-2 position of the quinoline (B57606) ring with a lipophilic biphenyl (B1667301) moiety could influence the antagonistic effect. chemicalbook.com

Additionally, the tetrahydropyran-4-one scaffold has been instrumental in developing potent and selective histamine-3 (H3) receptor antagonists. chemicalbook.com These antagonists are being explored for the treatment of cognitive disorders. chemicalbook.com Modifications of this scaffold have led to compounds with nanomolar potency in functional assays and have shown efficacy in animal models of cognition. chemicalbook.com

The tetrahydropyran moiety is a constituent of several modern anticancer agents. Gilteritinib, an AXL receptor tyrosine kinase inhibitor approved for the treatment of acute myeloid leukemia (AML), features a popular amino-THP substituent. pharmablock.com Another example is AZD0156, an inhibitor of the ataxia telangiectasia mutated (ATM) kinase, which also incorporates a THP-amine fragment to achieve a superior pharmacological profile. pharmablock.com

Research into novel anticancer agents frequently utilizes the tetrahydropyran scaffold. A series of ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates were synthesized and showed potent anti-proliferative activity against HeLa cells in vitro. chemicalbook.com One of the most potent compounds in this series exhibited an IC50 value of 5.4 μM. chemicalbook.com

Furthermore, spiro-4H-pyran derivatives have been synthesized and evaluated for their cytotoxic and pro-apoptotic effects. acs.org In a study, several synthesized spiro-4H-pyran compounds demonstrated notable activity against various cancer cell lines, including A549 (lung carcinoma), A375 (melanoma), and LNCaP (prostate cancer). acs.org The most potent compound was found to induce apoptosis in A549 cells through the mitochondrial pathway. acs.org

Another class of compounds, 5-oxo-dihydropyranopyran derivatives, has also been investigated for their anti-proliferative activities. medchemexpress.com Several derivatives showed significant cytotoxicity against SW-480 (colon adenocarcinoma) and MCF-7 (breast adenocarcinoma) cell lines. medchemexpress.com

| Compound Class | Target/Activity | Example/Finding | Cancer Cell Lines | Reference |

|---|---|---|---|---|

| Amino-THP Derivatives | AXL Receptor Tyrosine Kinase Inhibitor | Gilteritinib | Acute Myeloid Leukemia (AML) | pharmablock.com |

| THP-Amine Derivatives | ATM Kinase Inhibitor | AZD0156 | Not specified | pharmablock.com |

| Ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates | Anti-proliferative | Compound 3l with IC50 of 5.4 μM | HeLa | chemicalbook.com |

| Spiro-4H-pyran Derivatives | Cytotoxic, Pro-apoptotic | Compound 5a showed potent activity | A549, A375, LNCaP | acs.org |

| 5-Oxo-dihydropyranopyran Derivatives | Anti-proliferative | Derivatives 4g, 4i, and 4j were most potent | SW-480, MCF-7 | medchemexpress.com |

The tetrahydropyran scaffold is a key element in the development of novel antimicrobial and antibacterial agents, addressing the critical need for new treatments against resistant pathogens. solubilityofthings.com Dibasic tetrahydropyran-based compounds have been identified as potent inhibitors of both DNA gyrase and topoisomerase IV. solubilityofthings.com These compounds exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii. solubilityofthings.com

Spiro-fused pyran derivatives are another class of compounds that have demonstrated antimicrobial properties. acs.org In one study, a series of synthesized spiro-4H-pyran compounds were tested for their antibacterial effects against Escherichia coli and Staphylococcus aureus. acs.org Several of the compounds showed promising minimum inhibitory concentrations (MIC) against S. aureus. acs.org

Furthermore, N-formyl tetrahydropyrimidine (B8763341) derivatives have been synthesized and screened for their in-vitro biological activity. Certain compounds within this series displayed significant antibacterial and antifungal activity against various strains when compared to standard reference drugs.

| Compound Class | Mechanism of Action/Target | Spectrum of Activity | Reference |

|---|---|---|---|

| Dibasic Tetrahydropyran Derivatives | Inhibitors of DNA gyrase and topoisomerase IV | Gram-positive and Gram-negative bacteria (e.g., S. aureus, Enterobacteriaceae, P. aeruginosa, A. baumannii) | solubilityofthings.com |

| Spiro-4H-pyran Derivatives | Antimicrobial | Effective against S. aureus | acs.org |

| N-formyl Tetrahydropyrimidine Derivatives | Antibacterial and Antifungal | Active against various Gram-positive and Gram-negative bacterial strains and Aspergillus niger |

Based on a comprehensive review of the available scientific literature, there is limited specific research into the synthesis and evaluation of ethyl tetrahydropyran-4-carboxylate derivatives as anti-implantation agents. While the broader field of heterocyclic chemistry has explored various scaffolds for contraceptive and anti-implantation effects, dedicated studies focusing on the tetrahydropyran moiety for this particular biological activity are not prominently reported. Therefore, this remains an area with potential for future investigation within medicinal chemistry.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into how structural modifications influence biological activity.

In the development of 5-oxo-dihydropyranopyran derivatives as anti-proliferative agents, a brief SAR analysis was conducted. medchemexpress.com It was observed that substitutions on the C4-phenyl ring generally improved the cytotoxic activity compared to the unsubstituted parent compound. medchemexpress.com Specifically, derivatives with 4-NO₂, 4-Cl, and 3,4,5-trimethoxy substitutions on the phenyl ring were found to be the most potent against both SW-480 and MCF-7 cancer cell lines. medchemexpress.com

For a series of 1,4-dihydropyridine (B1200194) derivatives, which can be conceptually related to tetrahydropyridines, SAR studies revealed several key factors for their binding affinity to 1,4-DHP calcium channel antagonist receptors. chemicalbook.com The studies indicated that ester groups at the 3- and 5-positions are most effective, and an aryl group at the 4-position is a fundamental requirement for optimal activity. chemicalbook.com The position and nature of electron-withdrawing groups on this phenyl ring also significantly affect receptor-binding activity. chemicalbook.com

In the context of GPR41 modulators, SAR studies on tetrahydroquinolone derivatives showed that the nature of the aryl group attached to a furan (B31954) moiety was critical in determining whether a compound acted as an antagonist or an agonist. Replacing a 2-(trifluoromethoxy)benzene group with di- or trifluorobenzene switched the activity from antagonistic to agonistic. This highlights the pivotal role of specific substituents in modulating the pharmacological activity of these heterocyclic compounds.

Similarly, in the design of human neurokinin-3 (hNK-3) receptor antagonists based on a 2-phenylquinoline-4-carboxamide (B4668241) scaffold, SAR exploration suggested that enlarging the aromatic area at the C-2 position of the quinoline ring by introducing a biphenyl group could influence the antagonistic activity. chemicalbook.com

These examples underscore the importance of systematic structural modifications and subsequent biological evaluation to delineate the SAR for a given class of compounds, guiding the design of more potent and selective therapeutic agents derived from the tetrahydropyran scaffold.

Use as a Pharmaceutical Intermediate

The tetrahydropyran-4-carboxylic acid framework, of which this compound is a primary ester derivative, is widely recognized as a significant pharmaceutical intermediate. ijprajournal.com The ester form provides a convenient chemical handle for a variety of transformations, such as amidation, reduction, or further elaboration into more complex heterocyclic systems.

The importance of this scaffold is underscored by its presence in compounds targeting a range of diseases. For instance, derivatives of tetrahydropyran-4-carboxylic acid have been utilized in the creation of neurological receptor antagonists for cognitive impairments and Alzheimer's disease, as well as in the design of azaspiro[4.5]decane derivatives with affinity for opioid receptors. ijprajournal.com Furthermore, this core structure is integral to the structure-based design of novel Class II c-Met inhibitors, which are relevant in cancer therapy. ijprajournal.com

Patents detailing efficient and commercially viable syntheses of tetrahydropyran-4-carboxylic acid and its esters highlight the industrial demand for these compounds as precursors to pharmaceutically active molecules. google.com The conversion of the parent carboxylic acid to its ethyl ester facilitates specific reactions required for building larger, more complex drug candidates. The related compound, tetrahydropyran-4-ol, is also noted as a useful synthetic intermediate for medicines and agricultural chemicals, further emphasizing the value of the tetrahydropyran core provided by starting materials like this compound. google.com

Analog Design and Development

This compound and its parent acid are valuable scaffolds for the design and development of analog libraries aimed at optimizing drug-target interactions. The saturated heterocyclic ring is considered an important structural motif for sp³-rich scaffolds that are increasingly sought after in drug discovery to improve compound properties and explore new chemical space. nih.gov

A prominent example of its application in analog design is the development of inhibitors for dipeptidyl peptidase IV (DPP-4), a key target in the treatment of type 2 diabetes. Researchers have synthesized and evaluated series of novel tri-substituted tetrahydropyran analogs to identify potent and selective DPP-4 inhibitors. nih.gov This optimization process led to the discovery of compound 23, (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine, which was selected as a clinical candidate due to its high potency, selectivity, and excellent pharmacokinetic profile. nih.gov The development of this clinical candidate showcases the successful use of the tetrahydropyran scaffold in a systematic analog design campaign to produce a promising therapeutic agent.

The table below summarizes the profile of the clinical candidate developed from the tetrahydropyran analog series.

| Compound ID | Description | Potency (DPP-4 IC50) | Key Features |

| 23 | (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine | High | Potent, selective, efficacious in diabetes models, and has an excellent pharmacokinetic profile. nih.gov |

This systematic approach, starting from a core scaffold like tetrahydropyran, allows medicinal chemists to fine-tune molecular properties to achieve the desired biological activity and drug-like characteristics.

Development of New Lead Molecules

The tetrahydropyran-carboxylate framework serves as a foundational structure for the generation of entirely new lead molecules with potential therapeutic applications. A lead molecule is a compound that has shown promising activity against a specific biological target and serves as the starting point for further optimization.

Research into new anti-cancer agents provides a clear example. Scientists have prepared a series of novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates, which feature a core structure related to the tetrahydropyran ring. nih.gov These compounds were evaluated for their in vitro anti-proliferative activities against several human cancer cell lines. A number of the synthesized molecules demonstrated significant anti-tumor activity, particularly against HeLa (cervical cancer) cells. nih.gov

The most potent compound from this series, designated 3l, exhibited strong inhibitory effects, as detailed in the table below.

| Compound ID | Target Cell Line | IC50 Value |

| 3l | HeLa | 5.4 µM |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

The discovery of compound 3l with potent anti-tumor activity illustrates how the pyran-carboxylate scaffold can be chemically elaborated to produce new lead molecules for drug development programs. nih.gov This approach of using a reliable core structure to build novel and complex molecules is a cornerstone of modern medicinal chemistry in the quest for new therapeutics.

Computational and Theoretical Modeling in Pharmaceutical Research

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this technique is crucial for understanding how a potential drug molecule, such as ethyl tetrahydropyran-4-carboxylate, might interact with a specific protein target associated with a disease.

While specific molecular docking studies focusing solely on this compound are not extensively documented in publicly available research, the tetrahydropyran (B127337) (THP) moiety is a well-recognized scaffold in medicinal chemistry. The THP ring is often favored in drug design for its favorable metabolic stability and its ability to form key hydrogen bond interactions with protein residues. It is considered a bioisostere of other cyclic ethers and even acyclic fragments, offering a desirable balance of properties.

| Parameter | Description | Relevance to this compound |

| Binding Energy (kcal/mol) | The change in free energy upon binding of the ligand to the receptor. | A key predictor of the potency of the compound as an inhibitor or activator. |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The ether oxygen and carbonyl oxygen of the ester group are potential hydrogen bond acceptors, crucial for specific binding. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. | The aliphatic carbon backbone of the tetrahydropyran ring can engage in these interactions, contributing to binding affinity. |

| Binding Pose | The predicted orientation and conformation of the ligand within the binding site. | Determines the specific interactions formed and the overall complementarity with the target. |

In Silico Screening for Biological Activities

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds against a biological target to identify potential hits. Although specific virtual screening campaigns that have identified this compound as a hit are not prominently reported, its structural motifs suggest potential for various biological activities.

The tetrahydropyran ring is a common feature in a number of approved drugs and clinical candidates, highlighting its "drug-like" characteristics. Virtual screening studies targeting enzymes or receptors where a heterocyclic scaffold is known to be beneficial could potentially identify this compound or its derivatives as having relevant biological activity. For instance, its structural similarity to portions of known inhibitors of enzymes like proteases, kinases, or transferases could make it a candidate for investigation against these target classes.

Prediction of Pharmacokinetic and Pharmacodynamic Profiles

The prediction of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, collectively known as its pharmacokinetic profile, is a critical step in early-stage drug discovery. Computational models can provide valuable insights into the likely in vivo behavior of a compound like this compound.

Pharmacodynamics, which describes what the drug does to the body, is intrinsically linked to the binding interactions explored in molecular docking. The predicted affinity and interaction patterns can inform hypotheses about the compound's mechanism of action and its potential effects at the cellular and organismal levels.

| ADMET Property | Predicted Profile for this compound | Implication in Drug Development |

| Absorption | The presence of polar functional groups (ester and ether) suggests moderate aqueous solubility. Its relatively small size and molecular weight would likely favor oral absorption. | Good oral bioavailability is a desirable property for many drugs. |